molecular formula C8H8O2 B1208291 2,6-Dimethylbenzoquinone CAS No. 527-61-7

2,6-Dimethylbenzoquinone

Cat. No.: B1208291
CAS No.: 527-61-7
M. Wt: 136.15 g/mol
InChI Key: SENUUPBBLQWHMF-UHFFFAOYSA-N
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Description

m-Xyloquinone: It is a yellow to brown crystalline powder that is soluble in toluene and has a melting point of 123-125°C . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of m-xyloquinone typically involves large-scale oxidation processes using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified by crystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Conclusion

m-Xyloquinone is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial processes.

Properties

IUPAC Name

2,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENUUPBBLQWHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200664
Record name 2,6-Dimethyl-1,4-benzoquinone
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-61-7
Record name 2,6-Dimethyl-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-61-7
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Record name 2,6-Dimethyl-1,4-benzoquinone
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Record name 2,6-Dimethylbenzoquinone
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Record name 2,6-Dimethyl-1,4-benzoquinone
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Record name 2,6-dimethyl-p-benzoquinone
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Record name 2,6-DIMETHYLBENZOQUINONE
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Synthesis routes and methods

Procedure details

A mixture of 2,6-dimethylphenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and 2,6-dimethyl-1,4-benzoquinone formed (97%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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